molecular formula C19H19N5O3S B11010384 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11010384
M. Wt: 397.5 g/mol
InChI Key: XOZIGCNPHRIXFX-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound with a unique structure that combines a pyridazinone ring, a methoxyphenyl group, and a thienopyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, the introduction of the methoxyphenyl group, and the construction of the thienopyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group and other substituents can be replaced by different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • methyl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Uniqueness

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups and rings can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H19N5O3S/c1-23-19(14-10-28-11-16(14)21-23)20-17(25)9-24-18(26)7-6-15(22-24)12-4-3-5-13(8-12)27-2/h3-8H,9-11H2,1-2H3,(H,20,25)

InChI Key

XOZIGCNPHRIXFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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